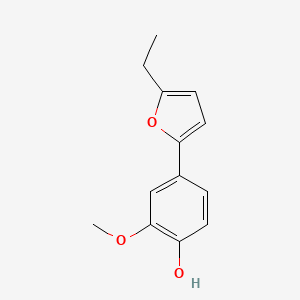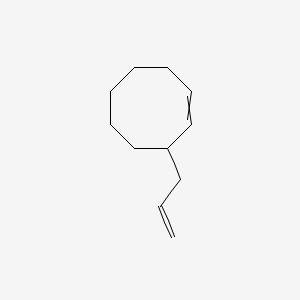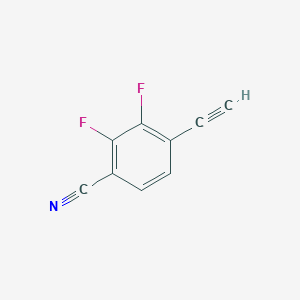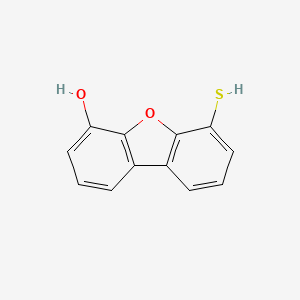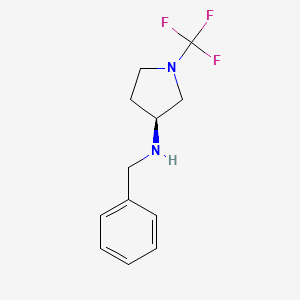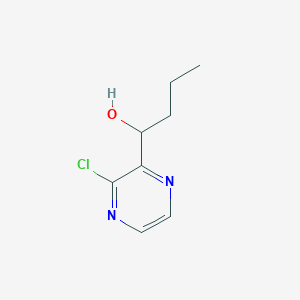
1-(3-Chloropyrazin-2-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropyrazin-2-yl)butan-1-ol is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a chlorinated pyrazine ring attached to a butanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyrazin-2-yl)butan-1-ol typically involves the chlorination of pyrazine followed by the introduction of a butanol side chain. One common method includes the reaction of 3-chloropyrazine with butanal in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination of pyrazine followed by catalytic hydrogenation to introduce the butanol side chain. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
1-(3-Chloropyrazin-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a pyrazine derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 1-(3-chloropyrazin-2-yl)butan-1-one or 1-(3-chloropyrazin-2-yl)butanal.
Reduction: Formation of 1-(pyrazin-2-yl)butan-1-ol.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Chloropyrazin-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloropyrazin-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3-Bromopyrazin-2-yl)butan-1-ol: Similar structure with a bromine atom instead of chlorine.
1-(3-Fluoropyrazin-2-yl)butan-1-ol: Similar structure with a fluorine atom instead of chlorine.
1-(3-Methylpyrazin-2-yl)butan-1-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(3-Chloropyrazin-2-yl)butan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in specific interactions and reactions that are not possible with other substituents.
特性
CAS番号 |
440672-64-0 |
|---|---|
分子式 |
C8H11ClN2O |
分子量 |
186.64 g/mol |
IUPAC名 |
1-(3-chloropyrazin-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-6(12)7-8(9)11-5-4-10-7/h4-6,12H,2-3H2,1H3 |
InChIキー |
QRGRHQKRHPQQIN-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=NC=CN=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


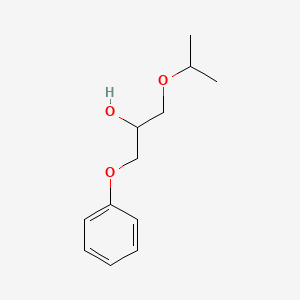
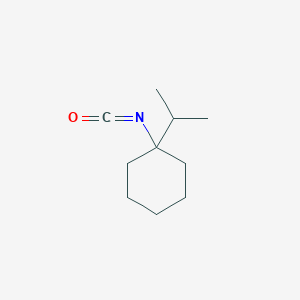

![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)

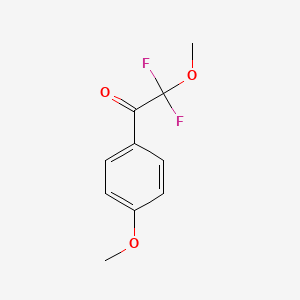
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
